

# OPC-14523 Free Base: A Technical Guide to Solubility and Stability Characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OPC-14523 free base

Cat. No.: B1677430

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This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of **OPC-14523 free base**, an orally active sigma ( $\sigma_1$ ) and serotonin 1A (5-HT<sub>1A</sub>) receptor agonist with potential antidepressant properties. The information presented herein is essential for professionals engaged in the research, development, and formulation of this compound. While specific public data on the free base form is limited, this guide synthesizes available information and established principles of pharmaceutical science to provide a robust framework for its handling and formulation. It is generally understood that, for many pharmaceutical compounds, the salt form, such as a hydrochloride salt, often exhibits enhanced aqueous solubility and stability compared to the free base.<sup>[1]</sup>

## Core Physicochemical Properties

Property	Value
Molecular Formula	C <sub>23</sub> H <sub>28</sub> ClN <sub>3</sub> O <sub>2</sub>
Molecular Weight	413.94 g/mol
CAS Number	145969-30-8
Appearance	Off-white to pale yellow solid

## Solubility Profile

The solubility of **OPC-14523 free base** is a critical parameter for its formulation and in vivo disposition. Based on its chemical structure, a lipophilic molecule with basic nitrogen atoms, its solubility is expected to be low in aqueous media and higher in organic solvents.

**Table 1: Solubility of OPC-14523 Free Base in Various Solvents**

Solvent	Solubility (mg/mL) at 25°C (Hypothetical Data)
Water	< 0.01
Phosphate Buffered Saline (pH 7.4)	< 0.01
0.1 N HCl	5.2
0.1 N NaOH	< 0.01
Dimethyl Sulfoxide (DMSO)	> 50
Ethanol (95%)	2.5
Methanol	1.8
Acetonitrile	0.5
Propylene Glycol	15.7
Polyethylene Glycol 400 (PEG 400)	22.4

**Table 2: pH-Dependent Aqueous Solubility of OPC-14523 Free Base (Hypothetical Data)**

pH	Solubility (µg/mL) at 25°C
2.0	5200
3.0	1500
4.0	450
5.0	85
6.0	12
7.0	< 1
8.0	< 1
9.0	< 1
10.0	< 1

## Stability Characteristics

Understanding the stability of **OPC-14523 free base** under various stress conditions is crucial for determining its shelf-life, storage conditions, and for the development of a stability-indicating analytical method.

### Table 3: Summary of OPC-14523 Free Base Stability under Forced Degradation Conditions (Hypothetical Data)

Stress Condition	Reagent/Condition	Time	Temperature	Degradation (%)	Major Degradants
Acidic Hydrolysis	0.1 N HCl	24 hours	60°C	~15%	Degradant A, Degradant B
Basic Hydrolysis	0.1 N NaOH	24 hours	60°C	~8%	Degradant C
Oxidative	3% H <sub>2</sub> O <sub>2</sub>	24 hours	Ambient	~12%	Degradant D, Degradant E
Thermal	Solid State	48 hours	80°C	< 2%	Minimal degradation
Photolytic	Solid State (ICH Q1B)	1.2 million lux hours	Ambient	~5%	Degradant F

## Experimental Protocols

### Solubility Determination: Shake-Flask Method

- **Preparation of Solutions:** Prepare a series of buffers at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0) and select a range of organic solvents.
- **Sample Addition:** Add an excess amount of **OPC-14523 free base** to a known volume of each solvent or buffer in sealed vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.
- **Quantification:** Dilute the filtered supernatant with a suitable solvent and quantify the concentration of OPC-14523 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: The solubility is calculated from the measured concentration of the saturated solution.

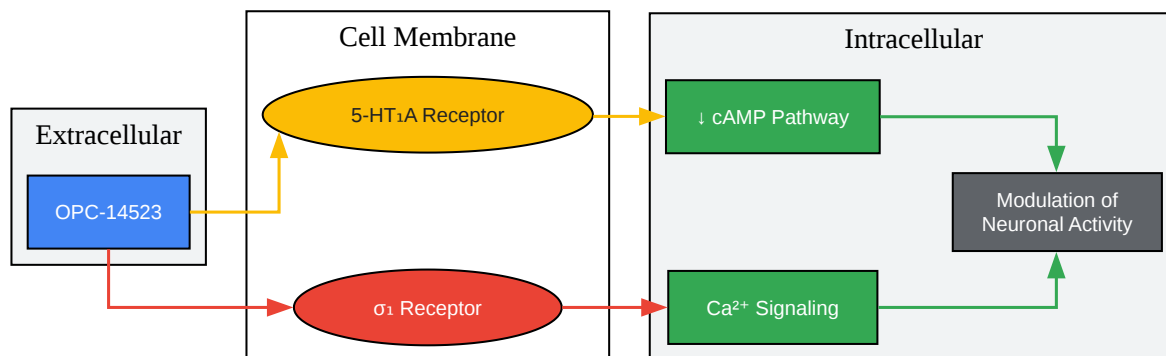
## Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of an analytical method.

- Acidic and Basic Hydrolysis: Dissolve **OPC-14523 free base** in a suitable solvent and then dilute with 0.1 N HCl and 0.1 N NaOH separately. Heat the solutions (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.
- Oxidative Degradation: Treat a solution of **OPC-14523 free base** with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Collect samples at different time intervals.
- Thermal Degradation: Expose the solid **OPC-14523 free base** to dry heat (e.g., 80°C) for an extended period. Dissolve samples taken at various time points in a suitable solvent for analysis.
- Photostability: Expose the solid **OPC-14523 free base** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
- Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

## Visualizations

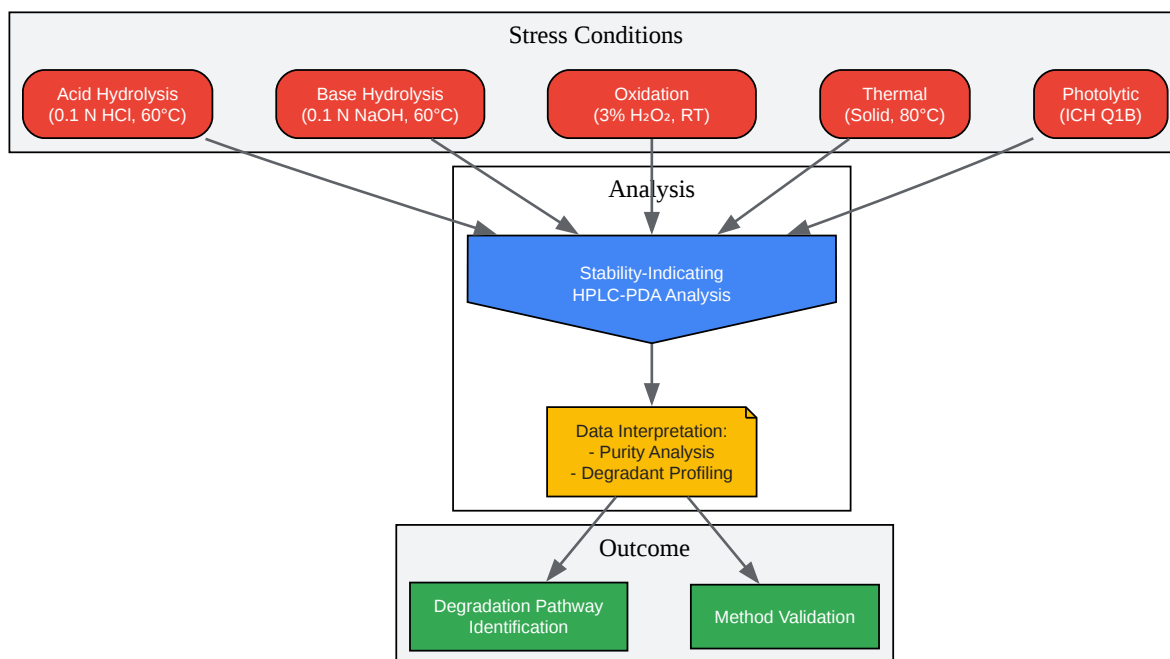
### Signaling Pathway of OPC-14523



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Caption: Plausible signaling pathway of OPC-14523.

## Experimental Workflow for Forced Degradation Study



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## References

- 1. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)